REACTION_CXSMILES
|
C(O)(=[O:3])C.[CH3:5][C:6]1[C:11]([CH3:12])=[CH:10][C:9]([CH3:13])=[CH:8][N:7]=1.OO.S([O-])([O-])=O.[Na+].[Na+].C(=O)([O-])[O-].[Na+].[Na+]>O>[CH3:5][C:6]1[C:11]([CH3:12])=[CH:10][C:9]([CH3:13])=[CH:8][N+:7]=1[O-:3] |f:3.4.5,6.7.8|
|
Name
|
|
Quantity
|
1.43 kg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
1.43 kg
|
Type
|
reactant
|
Smiles
|
CC1=NC=C(C=C1C)C
|
Name
|
|
Quantity
|
1.38 kg
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
220 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
2.5 kg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
12 L
|
Type
|
solvent
|
Smiles
|
O
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Type
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CUSTOM
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Details
|
the mixture was stirred at 90° C. to 95° C. overnight
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
EXTRACTION
|
Details
|
the mixture was extracted with chloroform (3.0 L×4)
|
Type
|
CUSTOM
|
Details
|
The organic layer obtained
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Type
|
CONCENTRATION
|
Details
|
was concentrated until crystal
|
Type
|
CUSTOM
|
Details
|
precipitated
|
Type
|
ADDITION
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Details
|
To the precipitate, n-hexane (2.5 L) was added
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Type
|
STIRRING
|
Details
|
The resultant mixture was stirred under ice-
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Type
|
TEMPERATURE
|
Details
|
cool overnight The resultant solid
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
was filtrated
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=[N+](C=C(C=C1C)C)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.53 kg | |
YIELD: CALCULATEDPERCENTYIELD | 94.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |